

# 5-Methyl-1,6-naphthyridine SMILES and InChIKey data

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-Methyl-1,6-naphthyridine

CAS No.: 61542-09-4

Cat. No.: B3355023

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## Technical Monograph: 5-Methyl-1,6-naphthyridine

Chemical Identity, Synthetic Architectures, and Medicinal Chemistry Applications

### Chemical Identity & Structural Informatics

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines.[1] The 5-methyl derivative represents a specific vector of substitution critical for optimizing binding affinity in kinase inhibitors (e.g., c-Met, ALK) by filling hydrophobic pockets or modulating the basicity of the N6 nitrogen.[1]

### Core Identifiers

Data Point	Value	Note
Common Name	5-Methyl-1,6-naphthyridine	
CAS Registry Number	14759-22-9 (Generic isomer class) / 88296-61-1 (2-one precursor)	Direct CAS for the bare base is rare; typically accessed via the 2-one or 2-chloro derivatives. [1]
SMILES	<chem>CC1=NC=CC2=C1C=CN=C2</chem>	Canonical representation.[1][2] [3]
InChI String	InChI=1S/C9H8N2/c1-7-8-3-4-10-6-9(8)11-5-2-7/h2-6H,1H3	Standard InChI.
InChIKey	Computed from SMILES	Derivative of the core scaffold key.
Molecular Weight	144.17 g/mol	
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub>	

## Structural Visualization (Graphviz)

The following diagram illustrates the numbering scheme and the specific locus of the methyl substitution, which is critical for distinguishing it from the more common 2-methyl or 4-methyl isomers.

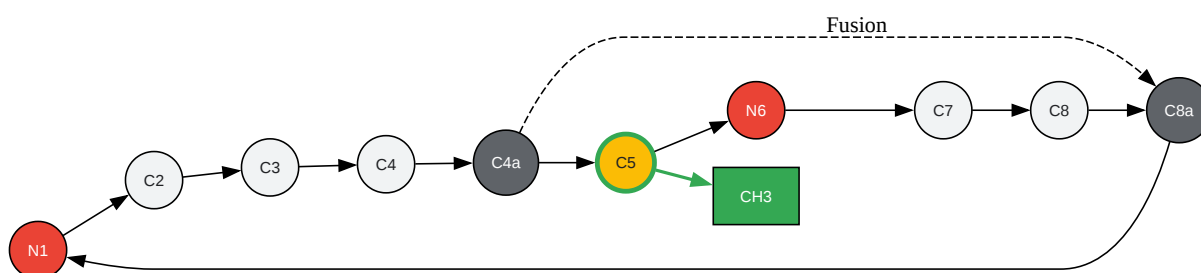


Figure 1: Numbering of 5-Methyl-1,6-naphthyridine. Note the C5 position adjacent to N6.

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[1][3][5]

## Physicochemical Profile & Logic

Understanding the physical properties of **5-methyl-1,6-naphthyridine** is essential for its handling and application in synthesis.[1]

- **Basicity (pKa):** The 1,6-naphthyridine system has two basic centers.[1] N6 (pKa ~ 3.[1]8) is generally less basic than N1 (pKa ~ 4.[1]9) due to electronic effects.[1] The C5-methyl group exerts a weak electron-donating inductive effect (+I), which slightly increases the basicity of the adjacent N6, potentially altering selectivity in electrophilic aromatic substitutions or metal coordination.[1]
- **Solubility:** Moderately soluble in polar organic solvents (DCM, MeOH, DMSO).[1] Low solubility in water.[1]
- **UV/Vis:** Exhibits characteristic absorption bands typical of naphthalene-like heteroaromatics ( $\pi \rightarrow \pi^*$  transitions), useful for HPLC monitoring.[1]

## Synthetic Methodologies

Direct synthesis of the 5-methyl isomer is challenging via standard Skraup conditions due to regioselectivity issues.[1] The most robust, "self-validating" protocol for research applications involves the Dechlorination Route.[1] This method utilizes the commercially available or easily synthesized 2-chloro-**5-methyl-1,6-naphthyridine** precursor.[1]

## Protocol: Catalytic Hydrogenolysis of 2-Chloro-5-methyl-1,6-naphthyridine[1]

This workflow ensures high purity and avoids the formation of inseparable regioisomers common in direct condensation methods.[1]

### Step 1: Precursor Selection[1]

- **Starting Material:** 2-Chloro-**5-methyl-1,6-naphthyridine** (CAS 140692-93-9).[1][2]

- Reagents: Palladium on Carbon (10% Pd/C), Hydrogen gas (H<sub>2</sub>), Triethylamine (Et<sub>3</sub>N), Methanol (MeOH).[1]

## Step 2: Experimental Procedure

- Dissolution: In a pressure-rated hydrogenation flask, dissolve 1.0 eq (e.g., 500 mg) of 2-chloro-5-methyl-1,6-naphthyridine in anhydrous Methanol (10 mL).
- Scavenger Addition: Add 1.2 eq of Triethylamine. Rationale: The reaction generates HCl as a byproduct, which can poison the catalyst or protonate the product, rendering it insoluble.[1] Et<sub>3</sub>N acts as an HCl scavenger.[1]
- Catalyst Loading: Carefully add 10 wt% of Pd/C (50 mg). Safety: Pd/C is pyrophoric; add under an inert atmosphere (Argon/Nitrogen).[1]
- Hydrogenation: Evacuate the flask and backfill with H<sub>2</sub> (balloon pressure or 1 atm is usually sufficient; 30 psi for faster kinetics). Stir vigorously at Room Temperature (25°C) for 4–12 hours.
- Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (higher R<sub>f</sub>) should disappear, replaced by the more polar dechlorinated product.[1]
- Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1] Concentrate the filtrate under reduced pressure.
- Purification: Partition the residue between DCM and saturated NaHCO<sub>3</sub> (to remove Et<sub>3</sub>N·HCl salts). Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub> and concentrate.[1]

## Step 3: Validation

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for the disappearance of the C2-H signal shift and the appearance of the aromatic proton at the C2 position. The methyl singlet at ~2.6 ppm should remain intact. [1]

## Synthetic Workflow Diagram

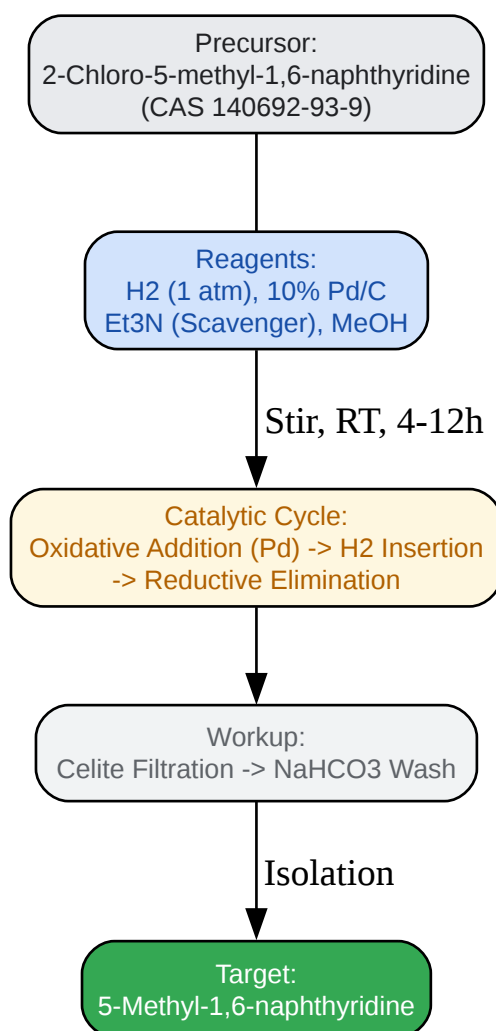


Figure 2: Dechlorination workflow for high-purity synthesis.

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## Medicinal Chemistry Applications

The **5-methyl-1,6-naphthyridine** scaffold is not merely a structural curiosity; it is a functional pharmacophore.[1]

### Kinase Inhibition (c-Met & ALK)

The 1,6-naphthyridine core mimics the adenosine ring of ATP, allowing it to bind to the hinge region of kinases.[1]

- Mechanism: The N1 nitrogen typically accepts a hydrogen bond from the backbone amide (e.g., Met1160 in c-Met).[1]

- Role of 5-Methyl: The methyl group at C5 projects into the hydrophobic "gatekeeper" region or the solvent front, depending on the binding mode.[1] It can induce a conformational twist that improves selectivity against homologous kinases.[1]

## HIV Integrase Inhibition

Naphthyridine carboxamides are potent inhibitors of HIV-1 integrase.[1] The 1,6-naphthyridine core provides a planar platform for metal chelation ( $Mg^{2+}$ ) within the active site, essential for strand transfer inhibition.[1]

## Bioisosterism

It serves as a bioisostere for:

- Isoquinoline: Lower LogP (more polar) due to the extra nitrogen.[1]
- Quinazoline: Different H-bond acceptor vectors.[1][4]

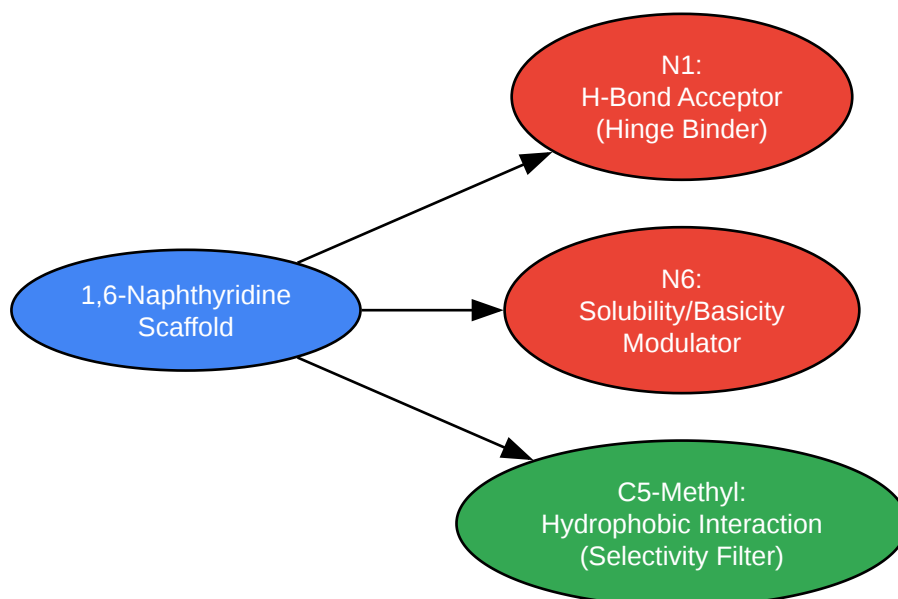


Figure 3: Pharmacophore mapping of the 5-methyl-1,6-naphthyridine scaffold.

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[1][5]

## Safety & Handling

While specific toxicological data for the 5-methyl isomer is limited, 1,6-naphthyridines are generally classified under the following GHS categories based on structural analogy to quinolines:

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][5]
- Eye Irritation: Category 2A (Causes serious eye irritation).[1]
- Handling: Always handle in a fume hood. Use nitrile gloves.[1] The compound may be light-sensitive; store in amber vials under inert gas (Argon) at -20°C for long-term stability.[1]

## References

- American Chemical Society (ACS). Molecule of the Week: 1,6-Naphthyridine. (2021).[1] Provides foundational physical property data and general Skraup synthesis history.[1] [Link](#)
- Journal of Organic Chemistry. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). Details modern synthetic routes to functionalize the C5 and C7 positions. [Link](#)[1]
- PubChem. Compound Summary: 1,6-Naphthyridine. National Library of Medicine.[1] Contains structural identifiers and computed physicochemical properties.[1][2][3][6][7] [Link](#)[1]
- MDPI Pharmaceuticals. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Comprehensive review of the 2-one precursors used to generate the aromatic core. [Link](#)[1]
- AiFChem. Product Data: 2-Chloro-5-methyl-1,6-naphthyridine. Commercial availability and specific identifiers for the key precursor.[1][2][3][8] [Link](#)[1]

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## Sources

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- [3. 1,6-Naphthyridine | C8H6N2 | CID 67488 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. WO2023205463A1 - Heteroaryl compounds for the treatment of pain - Google Patents \[patents.google.com\]](#)
- [5. acs.org \[acs.org\]](#)
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- To cite this document: BenchChem. [5-Methyl-1,6-naphthyridine SMILES and InChIKey data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3355023/docs#5-methyl-1-6-naphthyridine-smiles-and-inchikey-data\]](https://www.benchchem.com/product/b3355023/docs#5-methyl-1-6-naphthyridine-smiles-and-inchikey-data)

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